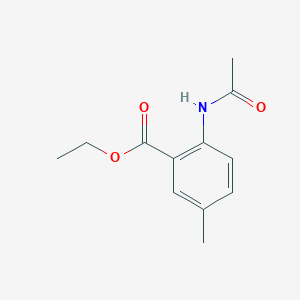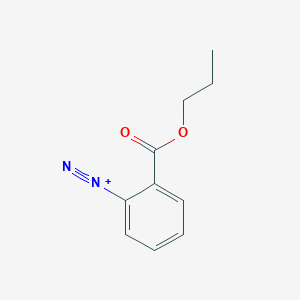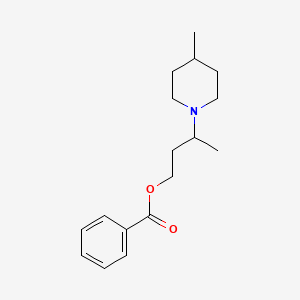
3-Methyl-3-(4'-methylpiperidino)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate typically involves the reaction of 3-methyl-3-(4’-methylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
3-Methyl-3-(4’-methylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
3-Methyl-3-(4’-methylpiperidino)propyl benzoate can be compared with other similar compounds, such as:
3-(2-Methylpiperidino)propyl benzoate: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
3-(4-Methylpiperidino)propyl benzoate: This compound lacks the additional methyl group on the propyl chain, making it less sterically hindered.
3-(4-Methylpiperidino)butyl benzoate: This compound has a longer alkyl chain, which can affect its chemical reactivity and biological activity
3-Methyl-3-(4’-methylpiperidino)propyl benzoate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
64050-29-9 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(4-methylpiperidin-1-yl)butyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-11-18(12-9-14)15(2)10-13-20-17(19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
Clé InChI |
LJDVATIOWGCFIY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(C)CCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


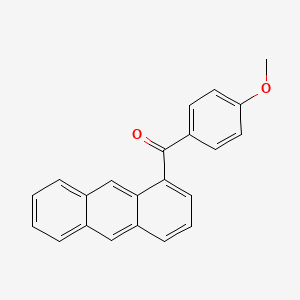
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
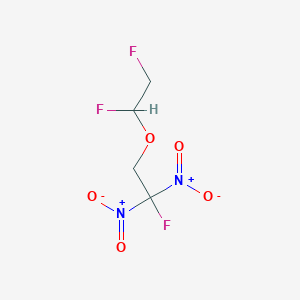
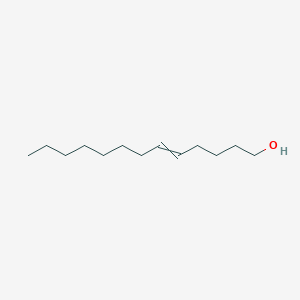
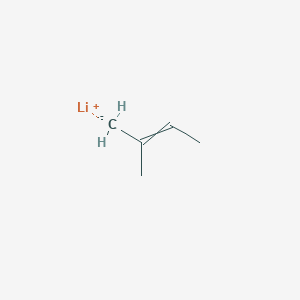
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
